N-(2-Bromobenzyl)-3-methoxyaniline
Overview
Description
“N-(2-Bromobenzyl)-3-methoxyaniline” is a compound that likely contains an aniline group (a benzene ring attached to an amine group), a methoxy group (an oxygen atom linked to a methyl group), and a bromobenzyl group (a benzene ring with a bromine atom and a methyl group) .
Synthesis Analysis
While specific synthesis methods for “N-(2-Bromobenzyl)-3-methoxyaniline” are not available, similar compounds have been synthesized through various methods. For instance, N-(2-bromobenzyl)indole was generated from easily available N-(2-bromobenzyl)-1H-indole . Another study reported a short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence .Scientific Research Applications
Synthesis and Characterization of Related Compounds
Synthesis and Growth of Benzylideneaniline Compounds : Benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline have been synthesized, characterized, and their nonlinear optical properties evaluated (Subashini et al., 2021).
Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Novel zinc phthalocyanine derivatives have been synthesized, featuring components structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, showing potential for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Formation of Nitrogen-Containing Rings : Studies on displacements at the nitrogen of lithioalkoxylamides have demonstrated the utility of such reactions in forming nitrogen-containing rings, a process that is relevant to the structural family of N-(2-Bromobenzyl)-3-methoxyaniline (Beak & Selling, 1989).
Analytical and Chemical Studies
GC–MS and GC–IR Analysis : Gas chromatographic and mass spectrometric analyses of compounds like N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, provide insights into their chemical properties and potential applications (Abiedalla et al., 2021).
Synthesis of Other Related Compounds : Research includes the synthesis of compounds like 3-(2-Propylen)benzyl chloride starting from materials related to N-(2-Bromobenzyl)-3-methoxyaniline, demonstrating the versatility of this chemical framework in synthetic chemistry (Li-yin, 2002).
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVQHOUQZIUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromobenzyl)-3-methoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.